2-Cyclopenten-1-one, 3-(acetyloxy)-
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Overview
Description
2-Cyclopenten-1-one, 3-(acetyloxy)- is an organic compound with the molecular formula C7H8O3. It is a derivative of cyclopentenone, featuring an acetoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one, 3-(acetyloxy)- can be synthesized through several methods. One common approach involves the acetylation of 2-cyclopenten-1-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, 3-(acetyloxy)- often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 3-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the acetoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclopenten-1-one, 3-(acetyloxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 3-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A closely related compound with similar chemical properties but lacking the acetoxy group.
Cyclopentenone: Another related compound with a similar structure but different functional groups.
Cyclohexenone: A six-membered ring analog with distinct chemical properties
Uniqueness
The presence of the acetoxy group enhances its electrophilic nature, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8O3 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(3-oxocyclopenten-1-yl) acetate |
InChI |
InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h4H,2-3H2,1H3 |
InChI Key |
NUDBOGKLPOMBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=O)CC1 |
Origin of Product |
United States |
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